molecular formula C22H13Cl2FN2O2 B2908543 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327186-02-6

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2908543
CAS No.: 1327186-02-6
M. Wt: 427.26
InChI Key: AWWBUWCQRZUFDG-QYQHSDTDSA-N
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Description

The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by:

  • A 2H-chromene core fused with a benzopyran ring.
  • A (3-chloro-2-fluorophenyl)imino substituent at the C2 position, introducing halogen atoms at meta (Cl) and ortho (F) positions on the phenyl ring.
  • An N-(4-chlorophenyl) carboxamide group at C3, providing a para-chloro-substituted aromatic moiety.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O2/c23-14-8-10-15(11-9-14)26-21(28)16-12-13-4-1-2-7-19(13)29-22(16)27-18-6-3-5-17(24)20(18)25/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWBUWCQRZUFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C(=CC=C3)Cl)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.

    Substitution Reactions: The chloro and fluoro substituents are typically introduced through nucleophilic aromatic substitution reactions using appropriate halogenated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the imino group to an amine or reduce other functional groups.

    Substitution: Halogen substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imino-Phenyl Group

(a) Positional Isomerism of Halogens
  • Target Compound: The imino-phenyl group has 3-chloro-2-fluoro substitution. This arrangement creates steric and electronic effects distinct from analogs with alternative halogen positioning.
  • (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): The 5-chloro-2-fluoro substitution shifts the chloro group to the para position relative to the imino bond. This may alter dipole moments and π-stacking interactions compared to the target compound’s meta-chloro substituent.
(b) Electron-Deficient vs. Electron-Rich Systems
  • 2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide (): Replacing chlorine with a 2-fluoro group reduces electron withdrawal, while the 4-methyl substituent on the N-phenyl group introduces electron-donating effects. This likely increases lipophilicity (logP) compared to the target compound’s chloro-substituted analogs .

N-Substituent Variations in the Carboxamide Group

Compound N-Substituent Key Properties Evidence ID
Target Compound 4-Chlorophenyl High electronegativity; potential halogen bonding -
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Acetyl Increased polarity; potential metabolic instability
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-Sulfamoylphenyl Enhanced hydrogen bonding; possible antibacterial activity
  • Acetyl vs. Aromatic N-Substituents : The acetyl group in introduces a polar, hydrolytically labile moiety, contrasting with the aromatic 4-chlorophenyl group in the target compound. This difference may affect solubility and pharmacokinetics .
  • Sulfamoyl Functionalization : Compounds like 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () incorporate a sulfonamide group, which is associated with enzyme inhibition (e.g., carbonic anhydrase), unlike the target’s halogenated system .

Physicochemical Properties and Lipophilicity

  • Lipophilicity (logP) : highlights the use of HPLC to determine logP for chloro-substituted carbamates. While direct data for the target compound are unavailable, analogs with para-chloro substituents (e.g., ) are expected to exhibit higher logP values than those with methyl or sulfamoyl groups due to chlorine’s hydrophobicity .
  • Molecular Weight: Target Compound: ~414.25 g/mol (calculated). 2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide: 372.39 g/mol () .

Biological Activity

The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has been recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The molecular structure of (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can be described as follows:

  • Molecular Formula : C₁₈H₁₄Cl₂F N₃O
  • Molecular Weight : 368.22 g/mol
  • Key Functional Groups : Chromene core, carboxamide group, and halogen substituents.

These structural features are crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
  • Receptor Modulation : It can act on various receptors, influencing signaling pathways associated with cell survival and apoptosis. The binding affinity to these targets is often assessed through molecular docking studies .

Biological Activities

The biological activities of (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide have been evaluated in several studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For example:

  • In Vitro Studies : It has demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM, indicating potent activity .
  • In Vivo Studies : In animal models, administration of the compound led to tumor regression in xenograft models, showcasing its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanistic Insights : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties have been noted as well:

  • Broad Spectrum : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. Key findings include:

ModificationEffect on Activity
Addition of halogen groupsIncreased binding affinity to target enzymes
Alteration of the carboxamide groupModulated solubility and bioavailability
Variation in phenyl substituentsEnhanced selectivity towards specific receptors

These insights are crucial for optimizing the compound for therapeutic applications.

Case Studies

Several case studies have illustrated the efficacy of (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide:

  • Breast Cancer Treatment : A study involving MCF-7 cells reported that treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls after 48 hours .
  • Inflammatory Disease Model : In a murine model of arthritis, administration led to a significant decrease in paw swelling and joint destruction compared to placebo groups.

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